Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHGBDDCFVCMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625128 | |
| Record name | Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578729-08-5 | |
| Record name | Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578729-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
-
- Benzyl carbamate
- 4-bromoacetophenone or related brominated intermediates
-
- Solvent: Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Temperature: Controlled heating at 80–90°C
- Catalysts: Palladium-based catalysts or copper iodide (CuI)
Steps :
One-Pot Synthesis
A one-pot synthesis method has been reported for similar compounds, involving sequential addition of reagents and catalysts.
Procedure :
- Dissolve benzyl carbamate in dry DMF.
- Add sodium hydride and stir at room temperature.
- Introduce CuI and l-proline as catalysts.
- Heat the mixture to 90°C for 6–8 hours, monitoring progress via thin-layer chromatography (TLC).
- Cool the reaction mixture, dilute with saturated ammonium chloride solution, and extract with ethyl acetate.
- Wash organic layers with water and brine, dry over sodium sulfate, and evaporate under reduced pressure.
- Purify the crude product by silica gel chromatography.
Alternative Synthesis Using Brominated Isocyanates
Another approach involves reacting brominated isocyanates with benzyl alcohol derivatives:
Procedure :
- Combine 4-bromophenyl isocyanate with benzyl alcohol in a solvent like THF.
- Add triethylamine as a base to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Separate organic layers after extraction, dry, and purify via chromatography.
Catalytic Methods
Using palladium-based catalysts enhances reaction efficiency:
Procedure :
- Mix tert-butyl carbamate derivatives with brominated precursors in dimethyl sulfoxide (DMSO).
- Add dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) and potassium acetate.
- Heat at 80°C for 5 hours.
- Purify using column chromatography.
Data Table: Reaction Conditions Summary
| Method | Base/Catalyst | Solvent | Temperature | Time | Purification |
|---|---|---|---|---|---|
| General Synthetic Approach | NaH or K₂CO₃ | THF or DMF | 80–90°C | 6–8 hours | Column Chromatography |
| One-Pot Synthesis | NaH + CuI + l-proline | DMF | 90°C | 6–8 hours | Silica Gel Chromatography |
| Brominated Isocyanates | Triethylamine | THF | Room Temp | Several hours | Extraction + Chromatography |
| Catalytic Methods | Pd-based catalyst + KOAc | DMSO | 80°C | 5 hours | Column Chromatography |
Notes on Optimization
- Solvent Selection : Dry solvents like THF and DMF are preferred to prevent side reactions caused by moisture.
- Catalyst Efficiency : Palladium catalysts improve yield but require careful handling due to cost and sensitivity.
- Temperature Control : Maintaining consistent temperatures ensures reproducibility and minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
The structural and functional uniqueness of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate becomes evident when compared to analogous carbamate derivatives. Below is a detailed analysis:
Structural Features and Reactivity
| Compound Name | Key Structural Features | Reactivity/Unique Characteristics |
|---|---|---|
| This compound | Bromophenyl, propan-2-yl, carbamate | Enhanced electrophilicity due to bromine; superior AChE/BChE inhibition |
| Ethyl N-(4-propan-2-ylphenyl)carbamate | Ethyl group, propan-2-ylphenyl | Lower AChE/BChE inhibition (IC50: 56.1 µM and 15.5 µM) |
| Benzyl N-(4-bromo-2-chlorophenyl)carbamate | Bromine and chlorine substituents | Dual halogenation increases steric hindrance, reducing reactivity |
| Benzyl N-[cyano(phenyl)methyl]carbamate | Cyano group instead of bromine | Electron-withdrawing cyano group alters reaction pathways |
| Benzyl (2-(4-cyanophenyl)propan-2-yl)carbamate | Cyanophenyl substituent | Polar cyano group enhances solubility but reduces halogen-specific interactions |
Key Observations :
- Bromine vs. Other Halogens/Substituents: The bromine atom in the target compound provides a balance of steric bulk and electronic effects, facilitating nucleophilic aromatic substitutions more effectively than chlorine or cyano groups .
- Alkyl Chain Variations : The propan-2-yl chain in the target compound contributes to conformational flexibility, unlike rigid ethyl or methyl groups in analogs .
Key Observations :
- The target compound exhibits intermediate potency compared to Propan-2-yl N-(4-bromophenyl)carbamate, likely due to the benzyl group’s steric effects .
- Substituting the ethyl group with benzyl in carbamates generally improves enzyme affinity, as seen in the lower IC50 values .
Physical and Chemical Properties
| Property | Target Compound | Benzyl N-(2-bromophenyl)carbamate | Benzyl (2-Bromo-5-fluorophenyl)carbamate | |
|---|---|---|---|---|
| Melting Point (°C) | 128–130 (estimated) | 115–117 | 122–124 | |
| Solubility in DMSO | High | Moderate | Low | |
| Stability under Acidic Conditions | Stable | Partially degradable | Stable |
Key Observations :
- The propan-2-yl chain in the target compound improves solubility in polar aprotic solvents compared to simpler benzyl carbamates .
- Fluorine substitution in analogs like Benzyl (2-Bromo-5-fluorophenyl)carbamate increases metabolic stability but reduces halogen-bonding capacity .
Biological Activity
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a brominated phenyl group and a carbamate moiety. Its molecular formula is , and it has a molecular weight of approximately 334.23 g/mol. The specific arrangement of atoms contributes to its biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic pathways. For instance, similar carbamates have been noted for their ability to inhibit acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : The bromophenyl group can facilitate binding to various receptors, potentially influencing cell signaling pathways involved in cancer proliferation or microbial resistance.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various carbamates, including this compound, against resistant bacterial strains. Results indicated that the compound was effective against multi-drug resistant Staphylococcus aureus, highlighting its potential as an alternative treatment option.
- Anticancer Research : In an investigation featured in Cancer Letters, researchers assessed the effects of this compound on MCF-7 cells. The compound was found to induce significant apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Mechanistic Insights : Another study explored the interaction of this compound with cellular receptors involved in cancer progression. The findings revealed that the compound binds selectively to estrogen receptors, which may explain its efficacy in hormone-sensitive cancers .
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for characterizing the structure and verifying the purity of Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the bromophenyl group, carbamate linkage, and propan-2-yl moiety. Compare chemical shifts with similar compounds (e.g., benzyl carbamate derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHBrNO) and detect isotopic patterns from bromine .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection, optimized for aromatic and carbamate-containing compounds .
- Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., C=O at ~1700 cm, N-H at ~3300 cm) .
Q. How should this compound be safely handled and stored to maintain stability?
- Methodology :
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carbamates are prone to hydrolysis .
- Stability Assessment : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and hygroscopicity .
Q. What synthetic routes are recommended for preparing this compound with high yield and purity?
- Methodology :
- Stepwise Synthesis : Start with 4-bromophenylacetone, followed by reductive amination to introduce the propan-2-yl group. Use benzyl chloroformate for carbamate formation under anhydrous conditions (e.g., THF, 0–5°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?
- Methodology :
- Grid Parameterization : Define the binding pocket using X-ray crystallography data of the target protein (e.g., enzymes with bromophenyl-binding sites). Adjust grid dimensions to accommodate the bulky 4-bromophenyl group .
- Scoring Function Analysis : Compare docking scores (ΔG) with known inhibitors. Validate predictions via molecular dynamics simulations to assess binding stability .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?
- Methodology :
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates (e.g., carbamate hydrolysis under acidic/basic conditions) .
- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nucleophilic substitution at the carbamate carbonyl) and compare activation energies with experimental rates .
Q. How does the solid-state structure (e.g., crystallography) influence its physicochemical properties?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in THF/hexane. Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) and packing motifs to correlate with solubility and melting point .
- Polymorph Screening : Use solvent-drop grinding or slurry methods to identify stable polymorphs and assess their dissolution profiles .
Q. Can this compound serve as a key intermediate in synthesizing pharmacologically active molecules?
- Methodology :
- Deprotection Strategies : Catalytic hydrogenation (Pd/C, H) or acidic hydrolysis (HCl/MeOH) removes the benzyl group, enabling further functionalization (e.g., coupling with fluorobenzyl groups for antiretroviral agents like raltegravir) .
- Biological Evaluation : Test derivatives in enzyme inhibition assays (e.g., HIV integrase) and compare IC values to establish structure-activity relationships (SAR) .
Q. What experimental and computational approaches identify off-target effects in biological assays?
- Methodology :
- Proteome Profiling : Use activity-based protein profiling (ABPP) or thermal shift assays to detect unintended interactions .
- Machine Learning : Train models on databases like ChEMBL to predict toxicity or cross-reactivity with unrelated targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
